Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)- Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)-
Brand Name: Vulcanchem
CAS No.: 315676-34-7
VCID: VC8525967
InChI: InChI=1S/C18H21BrN2O2/c1-13-11-17(18(22)12-20-7-9-23-10-8-20)14(2)21(13)16-5-3-15(19)4-6-16/h3-6,11H,7-10,12H2,1-2H3
SMILES: CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CN3CCOCC3
Molecular Formula: C18H21BrN2O2
Molecular Weight: 377.3 g/mol

Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)-

CAS No.: 315676-34-7

Cat. No.: VC8525967

Molecular Formula: C18H21BrN2O2

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-morpholinyl)- - 315676-34-7

Specification

CAS No. 315676-34-7
Molecular Formula C18H21BrN2O2
Molecular Weight 377.3 g/mol
IUPAC Name 1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone
Standard InChI InChI=1S/C18H21BrN2O2/c1-13-11-17(18(22)12-20-7-9-23-10-8-20)14(2)21(13)16-5-3-15(19)4-6-16/h3-6,11H,7-10,12H2,1-2H3
Standard InChI Key FEKQWNZTWIJYRG-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CN3CCOCC3
Canonical SMILES CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CN3CCOCC3

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound belongs to the class of N-substituted pyrroles, featuring a central pyrrole ring substituted at the 1-position with a 4-bromophenyl group and at the 2- and 5-positions with methyl groups. The 3-position of the pyrrole is functionalized with an ethanone moiety bearing a morpholinyl group . This configuration introduces steric and electronic complexity, influencing its reactivity and interactions.

Key Structural Attributes:

  • Pyrrole Ring: A five-membered aromatic heterocycle with nitrogen at position 1.

  • 4-Bromophenyl Substituent: Introduces halogenated aromaticity, enhancing molecular polarity and potential for π-π stacking interactions .

  • Morpholinyl-Acetyl Group: A four-membered morpholine ring connected via an acetyl linker, contributing to hydrogen-bonding capacity and solubility .

Molecular Formula and Weight

The molecular formula C₁₈H₂₁BrN₂O₂ corresponds to a molecular weight of 377.28 g/mol . The presence of bromine (atomic weight ~79.9) accounts for approximately 21% of the total mass, a critical factor in mass spectrometry analysis.

Table 1: Physicochemical Properties

PropertyValueSource
logP (Partition Coefficient)3.33
Polar Surface Area34 Ų
Rotatable Bonds4
Hydrogen Bond Acceptors3
Heavy Atoms23

The logP value of 3.33 indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility . The polar surface area of 34 Ų aligns with typical values for compounds capable of moderate blood-brain barrier penetration.

Synthetic Methodology and Reaction Mechanisms

DABCO-Catalyzed Multicomponent Synthesis

A validated route for synthesizing substituted pyrroles involves a one-pot reaction of phenacyl bromides, pentane-2,4-dione, and amines in aqueous medium catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method, optimized for eco-friendliness and scalability, applies to the target compound as follows:

Reaction Components:

  • Phenacyl Bromide: 4-Bromophenacyl bromide serves as the aryl halide precursor.

  • Pentane-2,4-dione: Acts as a β-diketone, providing the carbonyl groups for cyclization.

  • Morpholine: The amine component introduces the morpholinyl moiety.

Mechanistic Pathway:

  • Formation of Enamine Intermediate: Pentane-2,4-dione reacts with morpholine to form an enamine, which tautomerizes to a conjugated dienamine .

  • Quaternary Salt Formation: DABCO reacts with phenacyl bromide to generate a quaternary ammonium salt, enhancing electrophilicity .

  • Cyclization and Dehydration: The dienamine attacks the quaternary salt, followed by intramolecular cyclization and dehydration to yield the pyrrole core .

Table 2: Optimized Reaction Conditions

ParameterValue
CatalystDABCO (5 mol%)
SolventWater
Temperature60°C
Reaction Time2–4 hours

This aqueous-phase synthesis avoids toxic organic solvents, aligning with green chemistry principles . The procedure achieves yields exceeding 80% for analogous pyrrole derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR data for structurally similar compounds (e.g., 1-(5-(4-bromophenyl)-1-(2-hydroxyphenyl)-2-methyl-1H-pyrrol-3-yl)ethanone) reveals characteristic peaks:

  • Aromatic Protons: Multiplet at δ 7.42–7.12 ppm (8H, aryl groups) .

  • Methyl Groups: Singlets at δ 2.58 ppm (3H, pyrrole-CH₃) and δ 2.37 ppm (3H, acetyl-CH₃) .

  • Morpholinyl Protons: Expected resonances at δ 3.60–3.40 ppm (m, 4H, OCH₂CH₂N) and δ 2.80–2.60 ppm (m, 4H, NCH₂CH₂O) .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra of analogous compounds show molecular ion peaks at m/z = 373 [M + 1]+, consistent with the bromine isotope pattern . Fragmentation pathways typically involve loss of the morpholinyl group (Δm/z = 87) and cleavage of the acetyl moiety .

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